Cas no 2171915-34-5 (5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane)

5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane 化学的及び物理的性質
名前と識別子
-
- 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane
- 2171915-34-5
- 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane
- EN300-1639199
-
- インチ: 1S/C16H29NO/c1-2-13-4-3-8-16(9-7-13)15(12-14-5-6-14)17-10-11-18-16/h13-15,17H,2-12H2,1H3
- InChIKey: HLEPFRAPHIGWIE-UHFFFAOYSA-N
- ほほえんだ: O1CCNC(CC2CC2)C21CCCC(CC)CC2
計算された属性
- せいみつぶんしりょう: 251.224914549g/mol
- どういたいしつりょう: 251.224914549g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.9
- トポロジー分子極性表面積: 21.3Ų
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1639199-0.25g |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 0.25g |
$933.0 | 2023-06-04 | ||
Enamine | EN300-1639199-0.5g |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 0.5g |
$974.0 | 2023-06-04 | ||
Enamine | EN300-1639199-5.0g |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 5g |
$2940.0 | 2023-06-04 | ||
Enamine | EN300-1639199-1.0g |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 1g |
$1014.0 | 2023-06-04 | ||
Enamine | EN300-1639199-50mg |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 50mg |
$851.0 | 2023-09-22 | ||
Enamine | EN300-1639199-500mg |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 500mg |
$974.0 | 2023-09-22 | ||
Enamine | EN300-1639199-0.1g |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 0.1g |
$892.0 | 2023-06-04 | ||
Enamine | EN300-1639199-0.05g |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 0.05g |
$851.0 | 2023-06-04 | ||
Enamine | EN300-1639199-5000mg |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 5000mg |
$2940.0 | 2023-09-22 | ||
Enamine | EN300-1639199-2.5g |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane |
2171915-34-5 | 2.5g |
$1988.0 | 2023-06-04 |
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane 関連文献
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
4. Caper tea
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
9. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecaneに関する追加情報
5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane (CAS No. 2171915-34-5): A Comprehensive Overview
The compound 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane (CAS No. 2171915-34-5) is a unique spirocyclic structure that has garnered significant interest in the field of medicinal chemistry and pharmaceutical research. Its complex molecular architecture, featuring a 1-oxa-4-azaspiro[5.6]dodecane core, makes it a valuable scaffold for drug discovery and development. This article delves into the properties, applications, and current research trends surrounding this intriguing compound.
One of the most notable features of 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane is its spirocyclic framework, which combines both oxygen and nitrogen heteroatoms within a fused ring system. The presence of the cyclopropylmethyl and ethyl substituents further enhances its structural diversity, making it a versatile candidate for various applications. Researchers have explored its potential as a building block for novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
Recent advancements in synthetic chemistry have facilitated the efficient production of 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane, enabling broader exploration of its pharmacological properties. The compound's ability to interact with specific biological targets, such as G-protein-coupled receptors (GPCRs) and enzymes, has made it a focal point in drug design. Its spirocyclic nature is particularly advantageous for improving drug-like properties, including solubility, metabolic stability, and bioavailability.
In the context of current research trends, 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane has been investigated for its potential role in addressing unmet medical needs. For instance, its structural motifs align with the growing interest in small molecule modulators for neurodegenerative diseases like Alzheimer's and Parkinson's. Additionally, its heterocyclic framework has been explored in the development of anti-inflammatory and analgesic agents, reflecting the broader shift toward targeted therapies in modern medicine.
The market demand for innovative chemical entities like 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane continues to rise, driven by the pharmaceutical industry's pursuit of next-generation therapeutics. Its CAS No. 2171915-34-5 serves as a critical identifier for researchers and suppliers, ensuring accurate sourcing and regulatory compliance. As the scientific community delves deeper into its applications, this compound is poised to play a pivotal role in the development of cutting-edge treatments.
From a synthetic perspective, the preparation of 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane involves multi-step organic transformations, often requiring precise control over reaction conditions to achieve high yields and purity. The incorporation of the cyclopropylmethyl group, in particular, presents both challenges and opportunities for chemists, as this moiety can significantly influence the compound's stereochemistry and biological activity. Advanced techniques such as asymmetric synthesis and catalytic methods have been employed to optimize its production.
Beyond its pharmaceutical potential, 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane has also attracted attention in materials science. Its rigid, three-dimensional structure makes it a promising candidate for the design of functional materials, such as liquid crystals or polymers with tailored properties. Researchers are exploring its use in creating advanced materials with applications in electronics, coatings, and other high-tech industries.
In conclusion, 5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro[5.6]dodecane (CAS No. 2171915-34-5) represents a fascinating example of how complex molecular architectures can drive innovation across multiple scientific disciplines. Its unique combination of spirocyclic and heterocyclic features, coupled with its diverse applications, underscores its importance in contemporary research. As the fields of medicinal chemistry and materials science continue to evolve, this compound is likely to remain at the forefront of scientific exploration and technological advancement.
2171915-34-5 (5-(cyclopropylmethyl)-9-ethyl-1-oxa-4-azaspiro5.6dodecane) 関連製品
- 1986906-52-8((2S)-2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid)
- 695174-96-0(<br>2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamid e)
- 954271-42-2(1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol)
- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)
- 1807182-77-9(5,6-Dichloropicolinamide)
- 1260763-24-3(Ethyl 2-cyano-4,5-dichlorobenzoate)
- 2228910-83-4(N-methyl-1-(4-methyl-3-nitrophenyl)cyclopropan-1-amine)
- 787615-23-0(3-AMINO-3-(2,4-DICHLORO-PHENYL)-PROPAN-1-OL)
- 2138108-10-6(1-(4-Fluorophenyl)-4-methylcyclohex-2-en-1-ol)
- 2137629-73-1(6-iodo-2-(1-methyl-1H-pyrazol-5-yl)quinolin-4-amine)



